

# Synthesis and Characterization of Bis(2-aminoacetoxy)copper(II): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bis(2-aminoacetoxy)copper*

Cat. No.: *B075891*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Bis(2-aminoacetoxy)copper(II)**, commonly known as copper(II) glycinate, is a coordination complex with significant relevance in various scientific domains, including biochemistry and pharmacology. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It details the experimental protocols for the preparation of its cis and trans isomers, outlines the principles and outcomes of key characterization techniques, and presents quantitative data in a structured format for ease of comparison. This document is intended to serve as a practical resource for researchers and professionals engaged in the study and application of metal-amino acid complexes.

## Introduction

Copper is an essential trace element involved in numerous biological processes. Its complexes with amino acids, such as glycine, are of particular interest due to their potential therapeutic applications and their role in biological systems. **Bis(2-aminoacetoxy)copper(II)** exists as two geometric isomers, cis and trans, which exhibit different physical and chemical properties.<sup>[1]</sup> The glycinate ion acts as a bidentate ligand, coordinating with the copper(II) ion through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group to form a stable chelate ring.<sup>[2][3]</sup> Understanding the synthesis and detailed characterization of these isomers is crucial for their application in drug development and other scientific research.

# Synthesis of Bis(2-aminoacetoxy)copper(II) Monohydrate

The synthesis of **bis(2-aminoacetoxy)copper(II)** monohydrate,  $[\text{Cu}(\text{H}_2\text{NCH}_2\text{COO})_2(\text{H}_2\text{O})]$ , typically involves the reaction of a copper(II) salt with glycine in an aqueous or aqueous-ethanolic solution.<sup>[3]</sup> The specific isomer obtained, either the kinetically favored cis isomer or the thermodynamically more stable trans isomer, is dependent on the reaction conditions, particularly the temperature.<sup>[4]</sup>

## Experimental Protocols

### 2.1.1. Synthesis of cis-Bis(2-aminoacetoxy)copper(II) Monohydrate

This protocol is adapted from established laboratory procedures.<sup>[1][5]</sup>

- Dissolve 2.0 g (0.01 mole) of copper(II) acetate monohydrate in 25 mL of hot distilled water (approximately 70°C).
- In a separate beaker, dissolve 1.5 g (0.02 mole) of glycine in 25 mL of hot distilled water.<sup>[1]</sup>
- Add 25 mL of hot ethanol to the copper(II) acetate solution.<sup>[1]</sup>
- While maintaining the temperature at around 70°C, add the hot glycine solution to the copper(II) acetate solution and stir.<sup>[1]</sup>
- Cool the resulting solution in an ice bath to facilitate the precipitation of the light blue, needle-like crystals of the cis isomer.<sup>[6]</sup>
- Filter the precipitate, wash with small portions of ethanol, and air-dry.<sup>[6]</sup>

### 2.1.2. Synthesis of trans-Bis(2-aminoacetoxy)copper(II) Monohydrate

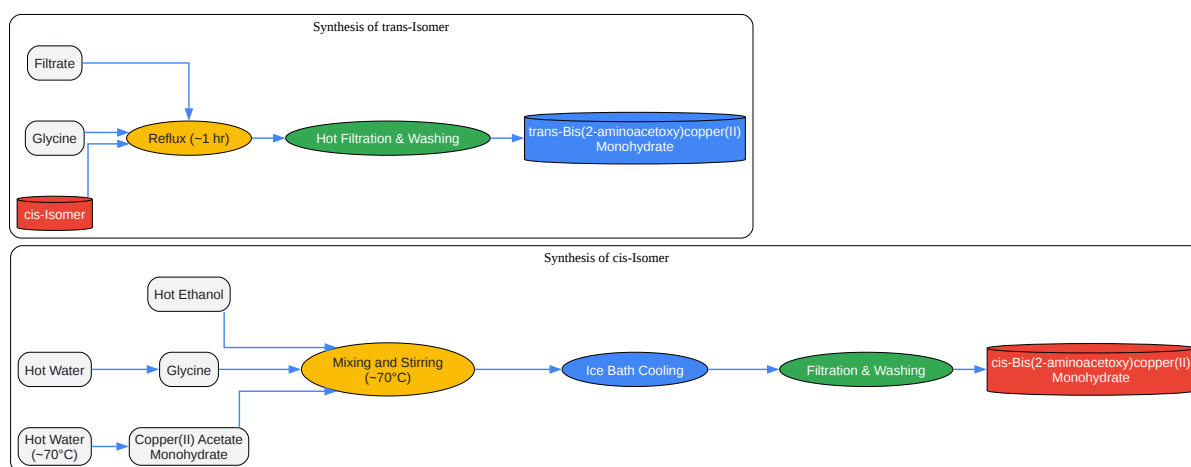
The trans isomer can be prepared by the isomerization of the cis form.<sup>[1][2]</sup>

- Suspend approximately 1.5 g of the prepared cis-isomer and 1 g of glycine in 10 mL of the filtrate obtained from the cis-isomer preparation.<sup>[1]</sup>
- Heat the suspension under reflux for about one hour.<sup>[1]</sup>

- The color of the precipitate will change from light blue to a deeper blue-violet, indicating the conversion to the trans isomer.
- Filter the hot mixture to collect the crystals of the trans-isomer.
- Wash the product with ethanol and allow it to air-dry.

Alternatively, the trans isomer can be obtained by heating the solid cis-isomer in an oven at approximately 170-200°C for one hour.[\[1\]](#)[\[2\]](#)

## Synthesis Workflow



[Click to download full resolution via product page](#)

Figure 1: Synthesis workflow for cis- and trans-**Bis(2-aminoacetoxycopper(II) monohydrate**.

## Characterization Techniques

A variety of analytical methods are employed to characterize the structure, composition, and purity of the synthesized **bis(2-aminoacetoxycopper(II) complexes**.

## Spectroscopic Analysis

### 3.1.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of copper(II) glycinate, the IR spectrum provides evidence of the coordination of the amino and carboxylate groups to the copper ion. The significant spectral changes are observed in the N-H and C=O stretching regions compared to free glycine.<sup>[7]</sup> The shift in the N-H stretching frequency to a lower wavenumber in the complex compared to sodium glycinate indicates the formation of a Cu-N bond.<sup>[7]</sup> Similarly, the position of the carboxylate stretching bands provides information about its coordination mode.

Functional Group	Free Glycine (cm <sup>-1</sup> )	cis-Cu(gly) <sub>2</sub> ·H <sub>2</sub> O (cm <sup>-1</sup> )	trans-Cu(gly) <sub>2</sub> ·H <sub>2</sub> O (cm <sup>-1</sup> )	Reference
N-H Stretch	~3050	~3200-3310	~3200-3310	<sup>[7]</sup>
C=O Stretch (asymmetric)	~1610	~1600	~1600	<sup>[7]</sup>
C=O Stretch (symmetric)	~1413	~1420	~1420	<sup>[7]</sup>
Cu-N Stretch	-	~420-460	~420-460	<sup>[7]</sup>
Cu-O Stretch	-	~325-380	~325-380	<sup>[7]</sup>

### 3.1.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are influenced by the geometry of the coordination sphere. Copper(II) complexes typically exhibit a broad d-d transition band in the visible region. The position of this absorption maximum ( $\lambda_{\text{max}}$ ) is indicative of the ligand field strength and the coordination geometry.

Complex	Chromophore	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )	Reference
[Cu(gly) <sub>2</sub> (H <sub>2</sub> O) <sub>2</sub> ]	CuN <sub>2</sub> O <sub>4</sub>	~630-645	-	[7][8]

## Thermal Analysis

### Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of the complex and to quantify the number of water molecules of hydration. The dehydration of the monohydrate complexes typically occurs in the temperature range of 120-180°C.[7] The decomposition of the glycine moiety begins at temperatures above 200°C.[7] The complex is reported to decompose with charring at 213°C and gas evolution at 228°C.[9]

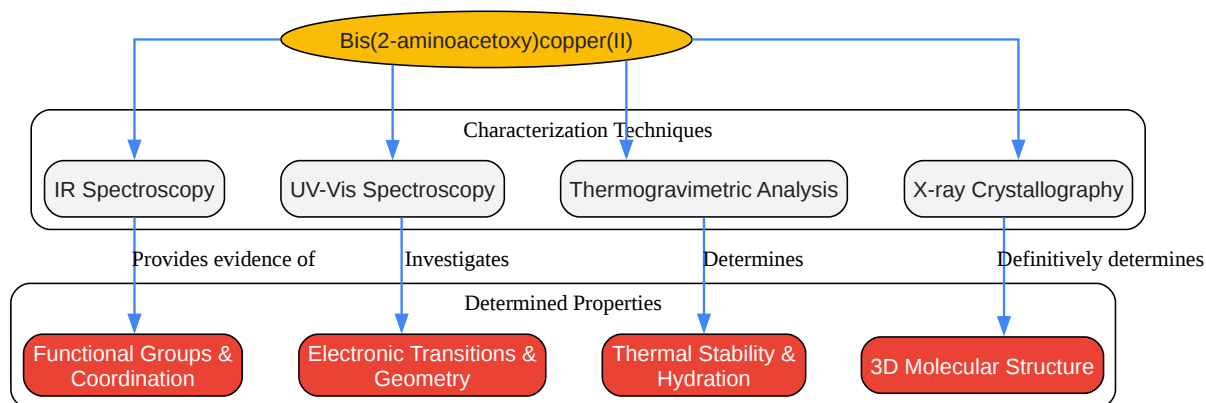
Complex	Dehydration Temp. (°C)	Decomposition Onset (°C)	Reference
cis/trans-[Cu(gly) <sub>2</sub> (H <sub>2</sub> O)]	120-180	>200	[7]

## X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the overall molecular geometry, confirming the cis or trans configuration of the ligands around the central copper atom. The crystal structure of cis-aquabis(glycinato)copper(II) reveals a distorted octahedral geometry, with the two glycinate ligands in a square planar arrangement and water molecules occupying the axial positions.[10]

Isomer	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	Reference
cis	Orthorhombic	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	-	-	-	[11]
trans	Monoclinic	I2/a	-	-	-	[11]

## Logical Relationships in Characterization



[Click to download full resolution via product page](#)

Figure 2: Logical relationships between characterization techniques and determined properties.

## Conclusion

The synthesis of cis- and trans-**bis(2-aminoacetoxy)copper(II)** monohydrate can be readily achieved and controlled through the selection of appropriate reaction conditions. A comprehensive characterization using a combination of spectroscopic, thermal, and crystallographic techniques is essential to confirm the identity, purity, and isomeric form of the synthesized complex. The detailed protocols and compiled data presented in this guide serve as a valuable resource for researchers in the fields of inorganic chemistry, biochemistry, and

drug development, facilitating further investigation and application of these important copper-amino acid complexes.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & trans-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 3. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. sciepub.com [sciepub.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synthesis and Characterization of Bis(2-aminoacetoxy)copper(II): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075891#synthesis-and-characterization-of-bis-2-aminoacetoxy-copper>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)